

An In-depth Technical Guide to D-Glucose-d2: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *D-Glucose-d2-1*

Cat. No.: *B15141769*

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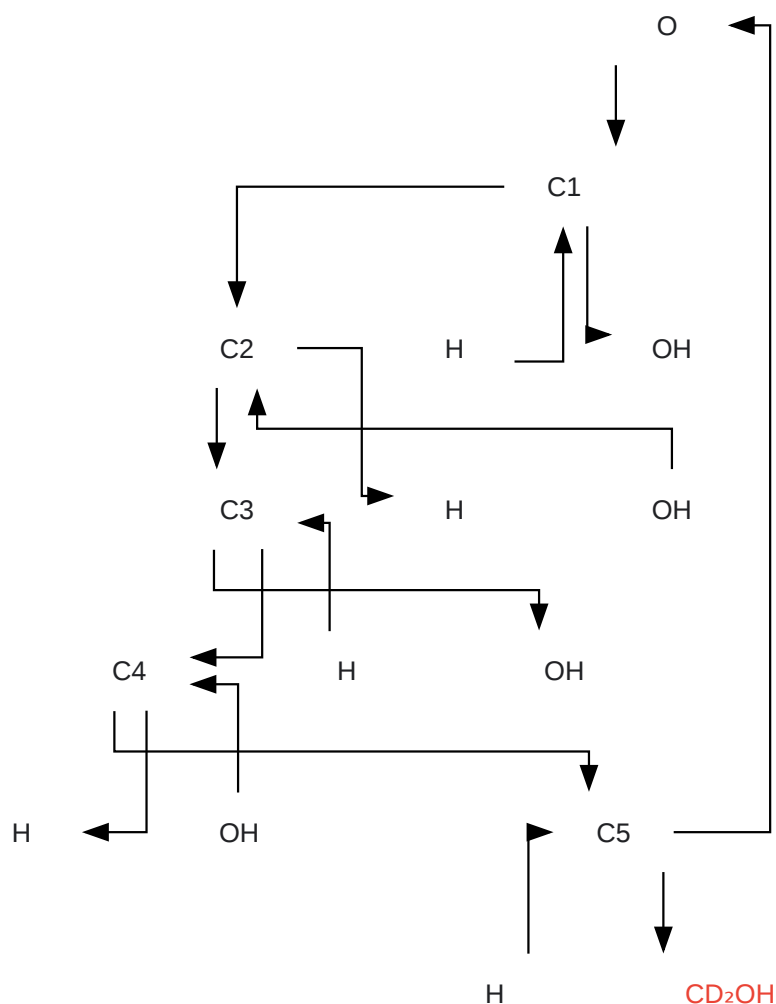
This technical guide provides a comprehensive overview of D-Glucose-d2, focusing on its chemical structure, physicochemical properties, and its applications in metabolic research. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development who utilize isotopically labeled compounds. The information presented herein is curated to support the design and execution of studies involving glucose metabolism and tracer analysis.

Chemical Structure and Formula

D-Glucose-d2, specifically D-Glucose-6,6-d2, is a stable isotope-labeled form of D-glucose where two hydrogen atoms on the C6 carbon are replaced with deuterium atoms. This isotopic substitution makes it a valuable tracer for metabolic studies, as it can be distinguished from endogenous glucose by mass spectrometry.

Chemical Formula: $C_6D_2H_{10}O_6$ ^[1]

Below is a 2D representation of the cyclic (β -D-glucopyranose) form of D-Glucose-6,6-d2.



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Caption: 2D structure of β -D-Glucose-6,6-d₂.

Quantitative Data

The physicochemical properties of D-Glucose-6,6-d₂ are summarized in the table below. These values are critical for experimental design, including the preparation of standards and the interpretation of analytical data.

Property	Value	Reference
CAS Number	18991-62-3	[1]
Molecular Formula	C ₆ D ₂ H ₁₀ O ₆	[1]
Molecular Weight	182.17 g/mol	[1]
Melting Point	150-152 °C	[2]
Chemical Purity	≥98%	[1]
Isotopic Purity	≥98 atom % D	
Appearance	White powder	
Synonyms	D-Glucose-6,6-d ₂ , D-[6,6'- ² H ₂]Glucose	[1]

Experimental Protocols

The accurate quantification of D-Glucose-6,6-d₂ in biological matrices is essential for its use as a metabolic tracer. Below are detailed methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This protocol outlines the steps for sample preparation, derivatization, and analysis of D-Glucose-6,6-d₂ from human plasma.[3][4]

1. Sample Preparation: Protein Precipitation

- To 200 µL of plasma, add an organic solvent such as acetonitrile to precipitate proteins.
- Vortex the mixture thoroughly.
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant for derivatization.

2. Derivatization: Acetylation

- The hydroxyl groups of glucose must be derivatized to increase volatility for GC analysis.[5]

- Evaporate the supernatant to dryness.
- Add acetic anhydride to the dried extract.
- Heat the mixture to form the glucose pentaacetate derivative.

3. GC-MS Analysis

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: TG-WAX MS column (30 m x 0.25 mm; 0.25 μ m) or similar.[3]
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: Optimized for the separation of glucose derivatives.
- Mass Spectrometer: ThermoFisher TSQ Quantum tandem quadrupole mass spectrometer or equivalent.[3]
- Ionization Mode: Chemical Ionization (CI).
- Data Acquisition: Monitor the appropriate mass-to-charge ratios for the derivatized D-Glucose-6,6-d2 and an internal standard.

LC-MS/MS offers the advantage of analyzing glucose in its native form without the need for derivatization.[6]

1. Sample Preparation

- Perform protein precipitation on plasma samples as described in the GC-MS protocol.
- The resulting supernatant can be directly injected into the LC-MS/MS system.

2. LC-MS/MS Analysis

- Liquid Chromatograph: Agilent 1290 Infinity LC or equivalent.

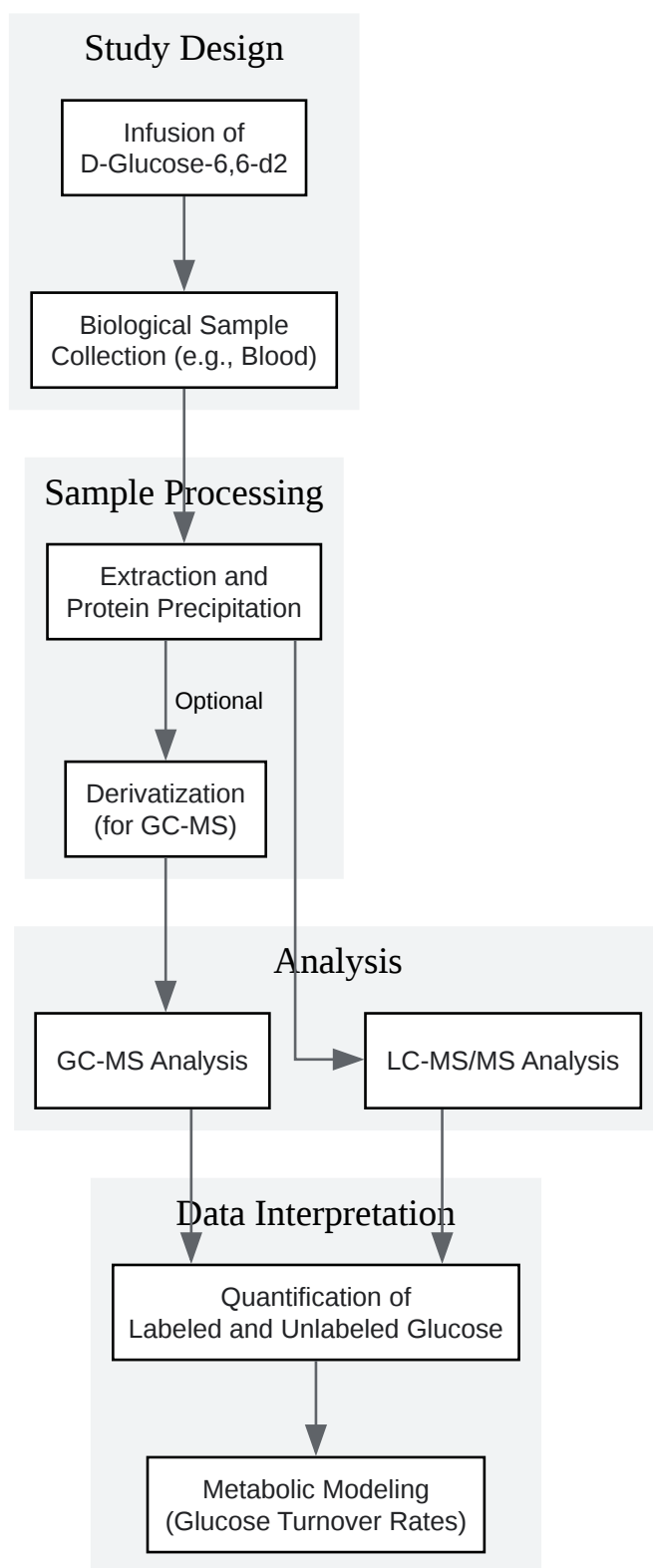
- Column: A suitable column for polar analytes, such as a HILIC column.
- Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like ammonium acetate.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
- Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for D-Glucose-6,6-d₂ and the unlabeled glucose.

A common synthetic route to chirally deuterated glucose involves the stereoselective reduction of a deuterated aldehyde precursor. A five-step synthesis has been described starting from commercially available D-glucose.^[7]

- Protection: The hydroxyl groups of D-glucose are suitably protected, for example, as benzyl ethers.
- Oxidation: The primary alcohol at the C6 position is oxidized to an aldehyde using a method like Swern oxidation.
- Deuterium Introduction (if starting from a non-deuterated precursor): This step would involve a reaction to introduce deuterium at the C6 position. In the referenced method, a deuterated starting material is used.
- Stereoselective Reduction: The deuterated aldehyde is stereoselectively reduced using a chiral reducing agent like (R)-(+)-Alpine-Borane to yield the desired (6S) or (6R) deuterated glucose derivative.
- Deprotection: The protecting groups are removed under standard conditions to afford the final D-Glucose-6,6-d₂.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a metabolic study utilizing D-Glucose-6,6-d₂ as a tracer to investigate glucose turnover in a biological system.



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Caption: Workflow for a D-Glucose-6,6-d2 tracer study.

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